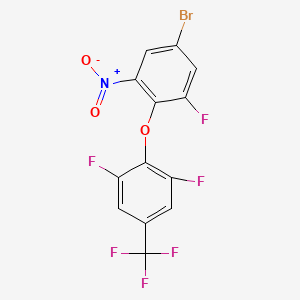
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Halogenation: Sequential introduction of bromine and fluorine atoms under controlled conditions.
Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield various products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Phenoxy Compounds: From substitution reactions.
Scientific Research Applications
2-(4-Bromo-2-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In general, the presence of multiple halogen atoms and a nitro group can influence its reactivity and interaction with biological targets. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-4-fluoro-6-nitrophenol
- 4-Bromo-2-fluoro-5-nitrophenol
Properties
Molecular Formula |
C13H4BrF6NO3 |
|---|---|
Molecular Weight |
416.07 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-6-3-9(17)12(10(4-6)21(22)23)24-11-7(15)1-5(2-8(11)16)13(18,19)20/h1-4H |
InChI Key |
IDPUHYWPXTULIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)Br)[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


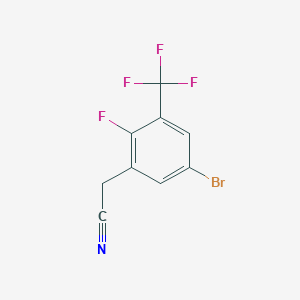
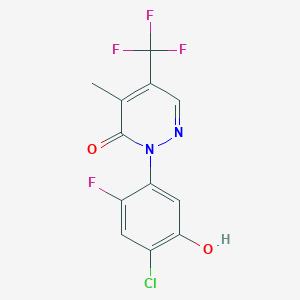

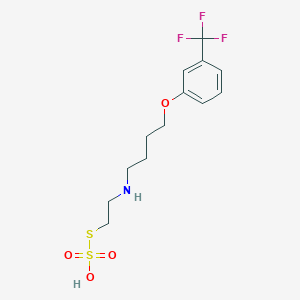
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
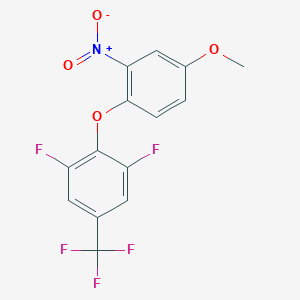
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)
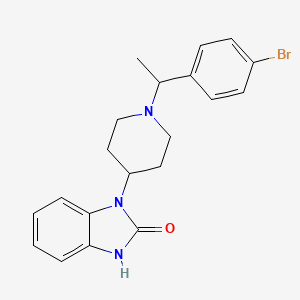

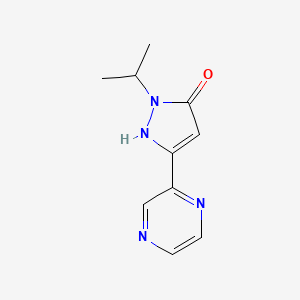
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)
